2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16716055
InChI: InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)
SMILES:
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

CAS No.:

Cat. No.: VC16716055

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid -

Specification

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
IUPAC Name 2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)
Standard InChI Key MEKJCJOZRBFCMJ-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Introduction

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid core, a butan-2-yloxy group, and a carbamothioyl moiety. The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.4 g/mol.

Synthesis and Chemical Reactions

The synthesis of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multi-step organic reactions. These reactions may include condensation, substitution, and oxidation steps, depending on the starting materials and desired intermediates. The compound can undergo various chemical transformations, such as oxidation to form oxidized derivatives or reduction to produce simpler hydrogenated forms.

Biological Activity and Potential Applications

Research into the biological activity of this compound suggests potential applications in therapeutic areas. It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity or function. These interactions could disrupt protein-protein interactions or signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid. For example:

Compound NameMolecular FormulaMolecular WeightUnique Features
3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acidNot specified386.5 g/molMethyl group enhances lipophilicity
N-{4-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamideNot specifiedNot specifiedFuran core introduces different reactivity
4-(Butan-2-yloxy)benzoic acidNot specified208.25 g/molSimpler structure lacking carbamothioyl group

Future Research Directions

Further studies are needed to elucidate the specific mechanisms and pathways involved in the biological activity of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid. This includes detailed molecular modeling and in vitro assays to assess its potential therapeutic applications.

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